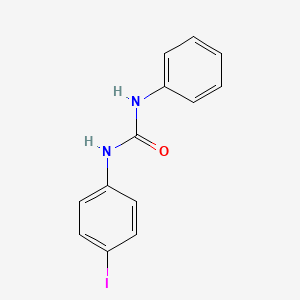

1-(4-Iodophenyl)-3-phenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodophenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULMGVGWQYXSIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305411 | |

| Record name | N-(4-Iodophenyl)-N′-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13262-51-6 | |

| Record name | N-(4-Iodophenyl)-N′-phenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13262-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Iodophenyl)-N′-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(4-Iodophenyl)-3-phenylurea and Analogues

Traditional methods for forming the urea (B33335) linkage in this compound are reliable and widely reported in chemical literature. These foundational routes include the coupling of isocyanates with amines, palladium-catalyzed reactions, and rearrangements that proceed through isocyanate intermediates.

The most direct and common method for synthesizing N,N'-disubstituted ureas is the reaction between an isocyanate and a primary or secondary amine. wikipedia.org For this compound, this can be achieved in two ways: reacting 4-iodophenyl isocyanate with aniline (B41778) or reacting phenyl isocyanate with 4-iodoaniline (B139537). This reaction is typically a straightforward nucleophilic addition that proceeds under mild conditions, often at room temperature, in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). nih.govresearchgate.net The high reactivity of the isocyanate group ensures that the reaction is generally high-yielding and clean. wikipedia.org

The synthesis of various diaryl urea derivatives, which are analogues of the kinase inhibitor Sorafenib, often employs this fundamental coupling strategy. asianpubs.org For example, a general procedure involves stirring the appropriate aryl amine and aryl isocyanate in a suitable solvent until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). nih.govasianpubs.org

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type | Reference |

| Phenyl Isocyanate | 4-Iodoaniline | Tetrahydrofuran (THF) | Room Temperature | Diaryl Urea | nih.gov |

| 4-Iodophenyl Isocyanate | Aniline | Dichloromethane (DCM) | Room Temperature | Diaryl Urea | researchgate.net |

| 4-chloro-3-(trifluoromethyl)phenyl isocyanate | 4-aminophenoxy-N-methylpyridine-2-carboxamide | - | - | Diaryl Urea (Sorafenib analogue) | asianpubs.org |

This table illustrates common reactant pairings and conditions for the synthesis of aryl ureas via isocyanate-amine coupling.

Palladium-catalyzed carbonylation reactions provide a powerful method for constructing the urea moiety from aryl halides. researchgate.net This process typically involves the reaction of an aryl iodide, such as 4-iodoaniline, with an amine nucleophile (e.g., aniline) and carbon monoxide in the presence of a palladium catalyst. researchgate.net This can be performed as an oxidative carbonylation, which is one of the most studied methods for producing ureas and carbamates. unimi.itsci-hub.se

The catalytic system often involves a palladium(II) source like palladium(II) acetate (B1210297) (Pd(OAc)₂) and may include co-catalysts or promoters. unimi.itmdpi.com The reaction mechanism is thought to proceed through the formation of an isocyanate intermediate, which is then trapped by the amine present in the reaction mixture. mdpi.com The choice of ligands, solvents, and reaction conditions can significantly influence the reaction's efficiency and selectivity. researchgate.netresearchgate.net For instance, the palladium/iodide couple is a frequently investigated catalytic system for the oxidative carbonylation of amines. sci-hub.se

| Aryl Halide Substrate | Nucleophile | Catalyst System | Conditions | Key Finding | Reference(s) |

| Aniline (as substrate) | Aniline | PdI₂ / KI | 100 °C, 16 bar CO, 4 bar air | Activity is highly dependent on the reactor material (stainless steel vs. Teflon-lined). | unimi.it |

| 2-Iodoaniline derivatives | Various amines | Palladium catalyst | CO atmosphere | Can lead to double carbon monoxide insertion to form 2-ketocarboxamides. | researchgate.net |

| Amines | Carbon Monoxide ([¹¹C]CO) | Pd(OAc)₂ / Cu(OAc)₂ | 95 °C | Effective for synthesizing ¹¹C-labelled ureas via a palladium(II)-mediated oxidative carbonylation. | mdpi.com |

This table summarizes key aspects of palladium-catalyzed carbonylation for urea synthesis.

The acyl azide (B81097) then undergoes the rearrangement upon heating to form the corresponding isocyanate (in this case, 4-iodophenyl isocyanate). wikipedia.org This in situ generated isocyanate is not usually isolated but is immediately trapped with an amine, such as aniline, to yield the desired this compound. nih.govthieme-connect.com The reaction is known for its tolerance of various functional groups and for proceeding with complete retention of the migrating group's configuration. wikipedia.orgnih.gov This multi-step, one-pot procedure is a valuable tool, especially when the required isocyanate is not commercially available or is unstable. nih.gov

| Starting Material | Azide-forming Reagent | Rearrangement Conditions | Nucleophile (Trap) | Product | Reference |

| N-Acylbenzotriazole | Diphenylphosphoryl Azide (DPPA) | Reflux at 110 °C | Amines | N,N'-Disubstituted Urea | thieme-connect.com |

| Carboxylic Acid | Hydrazoic Acid | Heat | - | Isocyanate | wikipedia.org |

| Fmoc-amino acid azide | - | Toluene, reflux or microwave | Amino Acid Derivatives | Urea Peptidomimetics | nih.gov |

This table outlines the key steps and reagents in synthesizing ureas via the Curtius Rearrangement.

Novel Approaches and Route Optimization in Aryl Urea Synthesis

Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and safer methods for aryl urea synthesis. These novel approaches aim to minimize waste, avoid hazardous reagents, and simplify reaction procedures.

In line with the principles of green chemistry, significant efforts have been made to replace toxic organic solvents with more environmentally benign alternatives. A notable example is the synthesis of N-substituted ureas in water, which can proceed efficiently without the need for an organic co-solvent. rsc.org Another innovative approach involves the use of bio-alternative solvents like Cyrene, which has been shown to be a highly efficient medium for the reaction of isocyanates and amines, simplifying the work-up procedure and reducing waste. rsc.org

Solventless, or solid-state, reactions represent a further step in green synthesis. Research has demonstrated that urea derivatives can be obtained in good yields by reacting primary aliphatic amines directly with carbon dioxide (CO₂) in the absence of any catalysts or solvents. rsc.org These methods not only reduce environmental impact but can also lead to simpler purification processes and higher molar efficiency. rsc.orgrsc.org

| Technique | Reactants | Conditions | Key Advantage | Reference |

| Aqueous Synthesis | Amine + Potassium Isocyanate | Water, 25 °C | Avoids organic solvents, simple work-up. | rsc.org |

| Bio-solvent Synthesis | Isocyanate + Secondary Amine | Cyrene | Eliminates toxic solvents like DMF, increases molar efficiency. | rsc.org |

| Solvent-free Synthesis | Primary Aliphatic Amine + CO₂ | No catalyst, no solvent | Environmentally friendly, direct use of CO₂. | rsc.org |

This table highlights green and solventless approaches to urea synthesis.

Developing synthetic routes that operate under mild conditions and without the need for a catalyst is a key goal in modern chemistry. One such method involves the reaction of amines with potassium isocyanate in water, which proceeds efficiently to afford N-substituted ureas. rsc.org Another approach circumvents the need for metal catalysts by using hypervalent iodine reagents to mediate the coupling of amides and amines under mild conditions. researchgate.net

An alternative mild strategy uses phenyl carbamates as stable intermediates. These carbamates react with amines in dimethyl sulfoxide (B87167) (DMSO) at ambient temperature to produce ureas in high yields. google.com This method avoids the use of hazardous reagents like phosgene (B1210022) and does not require harsh conditions or anhydrous media. google.com Even the classic approach of reacting an aniline salt with urea in boiling water can be considered a catalyst-free synthesis, though it may require separation of byproducts. orgsyn.org These methods are advantageous due to their simplicity, safety, and reduced cost. google.com

| Method | Reactants | Conditions | Key Feature | Reference(s) |

| Aqueous Isocyanate Salt | Aniline + Potassium Isocyanate | Water, HCl, 25 °C | Catalyst-free, mild, aqueous medium. | rsc.org |

| Carbamate Intermediate | Phenyl Carbamate + Amine | DMSO, ambient temperature | Neutral and mild conditions, avoids phosgene. | google.com |

| Hypervalent Iodine Mediator | Amide + Amine | PhI(OAc)₂ | Metal-free, mild conditions. | researchgate.net |

| Classical Urea Method | Aniline Hydrochloride + Urea | Boiling Water | Catalyst-free, uses simple starting materials. | orgsyn.org |

This table summarizes various catalyst-free and mild condition syntheses for ureas.

Flow Chemistry Applications for Urea Derivatization

Flow chemistry has emerged as a powerful tool for the derivatization of ureas, offering significant advantages over traditional batch methods. youtube.comyoutube.com This technology facilitates faster reactions, cleaner products, and enhanced safety, making it particularly suitable for exploring diverse chemical spaces and expediting lead generation in drug discovery. youtube.comyoutube.com The precise control over reaction parameters such as time, temperature, and stoichiometry in flow reactors allows for rapid optimization and seamless scalability from milligram to kilogram quantities with no need for re-optimization. youtube.com

Key benefits of employing flow chemistry for synthesizing urea derivatives include:

Enhanced Safety: The small reaction volumes inherent to flow chemistry minimize risks associated with highly reactive or hazardous reagents.

Improved Control: Precise manipulation of temperature and mixing leads to reproducible results and minimizes batch-to-batch variations. youtube.com

Increased Efficiency: Automation enables high-throughput synthesis and the creation of compound libraries for efficient exploration of chemical diversity. youtube.comyoutube.com

Access to Novel Chemistries: Flow chemistry opens doors to reaction conditions that are challenging to achieve in batch, such as those involving unstable intermediates or requiring rapid temperature changes. syrris.com

The modular nature of flow chemistry systems allows for multi-step reactions to be performed in a continuous sequence without the need for intermediate workups, streamlining the synthetic process. youtube.com This approach has been successfully adopted in the synthesis of various urea-containing compounds, highlighting its versatility and potential for producing complex molecules. acs.org

Mechanism of Urea Formation in Diverse Synthetic Pathways

The synthesis of ureas, including this compound, can proceed through various mechanistic pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving high yields of the desired product.

A fundamental and widely utilized method for forming the urea linkage involves the nucleophilic addition of an amine to an isocyanate. organic-chemistry.orgwikipedia.org In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. ncert.nic.in This process is central to the synthesis of a vast array of substituted ureas.

Alternative pathways to urea synthesis also rely on nucleophilic addition principles. For instance, an electrochemical approach has been proposed where urea is synthesized via the nucleophilic addition of ammonia (B1221849) to a CO2 radical anion intermediate during the electrochemical reduction of CO2. researchgate.netacs.org Another method involves the reaction of primary amides with an oxidizing agent to generate an isocyanate intermediate in situ, which then undergoes nucleophilic attack by an ammonia source. organic-chemistry.org

The table below summarizes various nucleophilic addition approaches for urea synthesis:

| Reactants | Key Intermediate | Product | Reaction Type |

| Amine + Isocyanate | - | Urea | Nucleophilic Addition |

| Primary Amide + Oxidant + Ammonia Source | Isocyanate | Urea | In situ generation followed by Nucleophilic Addition |

| CO2 + Ammonia Source (Electrochemical) | CO2 Radical Anion | Urea | Nucleophilic Addition |

This table illustrates different pathways to urea synthesis based on the principle of nucleophilic addition.

Isocyanates are key intermediates in many synthetic routes leading to ureas. wikipedia.orgbeilstein-journals.org They are highly reactive electrophiles that readily react with nucleophiles like amines and alcohols. wikipedia.org The formation of an isocyanate intermediate can be achieved through various reactions, including the Curtius, Hofmann, and Lossen rearrangements, or from the reaction of primary amines with phosgene or its substitutes. wikipedia.org

In a common strategy for synthesizing unsymmetrical ureas, an aryl amine can be converted to a carbamic acid intermediate using carbon dioxide, which is then dehydrated to yield the corresponding aryl isocyanate. acs.org This in-situ generated isocyanate can then be trapped by another amine to form the desired urea derivative. acs.org

Control of Selectivity and Yield in Substituted Urea Synthesis

The synthesis of a specific substituted urea like this compound requires careful control over reaction conditions to ensure high selectivity and yield. Several factors, including the electronic and steric properties of the substituents, play a significant role.

The nature of the substituents on both the amine and the isocyanate (or its precursor) can significantly impact the rate and outcome of the urea-forming reaction.

Electronic Effects: Electron-donating groups on the amine nucleophile increase its reactivity, while electron-withdrawing groups decrease it. Conversely, electron-withdrawing groups on the isocyanate electrophile enhance its reactivity towards nucleophilic attack. For instance, the synthesis of ureas from electron-poor carboxamides can be facilitated by using a solvent that increases the electrophilicity of the intermediate species. organic-chemistry.orgthieme.de In electrophilic aromatic substitution reactions, electronic effects are the primary driving force determining the position of substitution. youtube.com

Steric Effects: Bulky substituents on either the amine or the isocyanate can hinder the approach of the reactants, slowing down the reaction rate. This steric hindrance can also influence the regioselectivity of the reaction, favoring the formation of the less sterically hindered product. youtube.com In many cases, a balance between electronic and steric effects determines the final product distribution.

The following table provides a general overview of how substituent effects can influence the synthesis of substituted ureas:

| Substituent on Amine | Substituent on Isocyanate | Expected Effect on Reaction Rate |

| Electron-Donating | Electron-Withdrawing | Increase |

| Electron-Withdrawing | Electron-Donating | Decrease |

| Bulky | Bulky | Decrease |

| Small | Small | Increase |

This table outlines the general trends of steric and electronic effects on the rate of urea formation.

By carefully selecting starting materials with appropriate substituents and optimizing reaction conditions, chemists can effectively control the synthesis of specific urea derivatives like this compound, maximizing yield and purity.

Iii. Advanced Spectroscopic and Crystallographic Characterization

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the arrangement of atoms within a crystalline solid. preprints.orgyale.edu This method has been instrumental in elucidating the detailed solid-state structure of 1-(4-Iodophenyl)-3-phenylurea and related compounds.

Elucidation of Solid-State Molecular Conformation

X-ray analysis reveals that this compound, like many N,N'-diphenylurea derivatives, generally adopts a trans,trans conformation in the solid state. This arrangement refers to the orientation of the two phenyl rings with respect to the central urea (B33335) backbone. The molecule is not entirely planar, with the phenyl rings being twisted out of the plane of the urea group. This twisting is a common feature in diaryl ureas and is influenced by a balance of steric and electronic effects.

Analysis of Intermolecular Packing and Crystal Lattice Interactions

The crystal structure of this compound is characterized by a network of intermolecular hydrogen bonds, a defining feature of urea derivatives. The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This leads to the formation of one-dimensional chains or tapes of molecules linked by N-H···O hydrogen bonds.

Influence of Substituents on Dihedral Angles and Conformation

The introduction of substituents onto the phenyl rings of diphenylurea derivatives has a pronounced effect on their conformational preferences, particularly the dihedral angles between the urea plane and the aromatic rings. nih.gov The steric bulk and electronic nature of the substituent can alter the rotational barrier around the N-C(aryl) bonds. researchgate.net

In the case of this compound, the iodo-substituent, while not exceptionally bulky, does influence the local electronic environment and can participate in specific intermolecular interactions. Studies on related halogenated phenylureas have shown that substituents can steer the dihedral angles away from what might be expected in the unsubstituted parent compound. nih.govrsc.orgresearchgate.net This can lead to a more restricted or, conversely, a more flexible conformation depending on the specific interactions at play. The precise measurement of these dihedral angles through X-ray diffraction provides crucial data for understanding how substituent effects propagate through the molecular framework to influence the crystal packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of molecules in both solution and the solid state.

High-Resolution 1H and 13C NMR for Structural Confirmation

High-resolution ¹H and ¹³C NMR spectroscopy in solution provides unambiguous confirmation of the chemical structure of this compound. The spectra exhibit characteristic signals for the aromatic protons and carbons, as well as the urea N-H protons and the carbonyl carbon.

The ¹H NMR spectrum typically shows distinct multiplets for the protons on the unsubstituted phenyl ring and the 4-iodophenyl ring. The chemical shifts of the N-H protons can vary depending on the solvent and concentration, as they are sensitive to hydrogen bonding interactions.

The ¹³C NMR spectrum provides further structural verification, with signals corresponding to each unique carbon atom in the molecule. The carbon atom attached to the iodine (C-I) exhibits a characteristic chemical shift due to the heavy atom effect of iodine. The carbonyl carbon signal is also readily identifiable in the downfield region of the spectrum.

Detailed analysis of the coupling patterns and chemical shifts in both ¹H and ¹³C NMR spectra allows for the complete assignment of all signals, confirming the connectivity and substitution pattern of the molecule. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound in DMSO-d₆

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| NH (urea) | ~8.7 (br s) | - |

| Phenyl-H | ~7.0-7.5 (m) | ~118-140 |

| 4-Iodophenyl-H | ~7.3-7.6 (m) | ~87 (C-I), ~120-140 |

| C=O (urea) | - | ~152 |

Note: Chemical shifts are approximate and can vary based on experimental conditions. Data compiled from representative literature values. rsc.org

Solid-State NMR for Hydrogen Bonding and Molecular Conformations

While solution NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics in the crystalline state. nih.gov This technique is particularly powerful for studying intermolecular interactions, such as hydrogen bonding, which are fundamental to the crystal packing of this compound. mdpi.com

By analyzing the chemical shifts of the ¹H and ¹⁵N nuclei in the urea moiety, for example, the strength and geometry of the N-H···O hydrogen bonds can be probed. unito.it Furthermore, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material, revealing information about the molecular conformation and the presence of different polymorphs (different crystalline forms of the same compound). The differences in chemical shifts observed between the solution and solid-state spectra can highlight the conformational changes that occur upon crystallization.

Mechanistic Insights from NMR Studies (e.g., reaction intermediates)

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal analytical technique for elucidating reaction mechanisms, offering real-time insights into the kinetics and the transient species involved in a chemical transformation. researchgate.netlew.ro While specific mechanistic studies on the formation of this compound are not extensively detailed in the public domain, the principles of NMR reaction monitoring can be applied to understand its synthesis, which typically involves the reaction of 4-iodoaniline (B139537) with phenyl isocyanate.

The progress of the reaction can be monitored in situ using ¹H NMR spectroscopy by observing the disappearance of reactant signals and the concurrent appearance of product signals. researchgate.net For instance, the aromatic protons of 4-iodoaniline and phenyl isocyanate would exhibit characteristic chemical shifts that would diminish over time, while new resonances corresponding to the protons of the this compound product would emerge and increase in intensity.

Advanced NMR techniques like stopped-flow NMR or the use of specialized flow reactors allow for the study of rapid kinetics and the potential detection of short-lived reaction intermediates. osf.iobeilstein-journals.org In the synthesis of ureas, the reaction is generally considered to proceed through a nucleophilic addition mechanism. However, the possibility of forming transient intermediates, such as an unstable adduct prior to the final proton transfer, could be investigated. By acquiring spectra at very short time intervals after mixing the reactants, it might be possible to identify signals from such intermediates, providing a more complete picture of the reaction pathway. lew.ro Two-dimensional NMR experiments, such as H-H COSY and HMBC, could further aid in the structural elucidation of any observed intermediates. osf.io

Kinetic data, including reaction rates and orders, can be determined by quantifying the concentration of reactants and products as a function of time from the integrated NMR signal intensities. lew.ro This information is crucial for optimizing reaction conditions and understanding the factors that influence the reaction rate.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure. For this compound, these methods are instrumental in characterizing the key structural motifs, namely the urea carbonyl, the amide linkages, and the effects of intermolecular interactions like hydrogen bonding.

The vibrational spectrum of this compound is dominated by absorptions arising from the urea moiety [-NH-C(O)-NH-]. The most prominent of these are the Amide I and Amide II bands, along with the N-H stretching vibrations.

Amide I Band (C=O Stretch): This band, which arises primarily from the C=O stretching vibration, is one of the most intense and characteristic absorptions in the IR spectrum of ureas. For solid-state phenylurea, this band typically appears in the region of 1655-1660 cm⁻¹. orientjchem.org The exact position is sensitive to the electronic nature of the substituents on the phenyl rings and the extent of hydrogen bonding. pressbooks.pub

N-H Stretching: The N-H stretching vibrations (νN-H) are observed at higher frequencies, typically in the 3300-3500 cm⁻¹ range. libretexts.org In the solid state, where hydrogen bonding is significant, these bands are often broad and shifted to lower wavenumbers. nih.gov

Amide II Band (N-H Bend and C-N Stretch): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. It is typically observed between 1530 and 1570 cm⁻¹ for N,N'-disubstituted ureas in the solid state. libretexts.orgnih.gov

The table below summarizes the characteristic vibrational frequencies for the key functional groups in diaryl ureas, providing an expected range for this compound based on data from similar compounds. orientjchem.orglibretexts.orgnih.govnih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (Solid State) | Expected for this compound | Intensity (IR) |

| N-H Stretch | 3300 - 3450 | ~3320 - 3400 | Strong, Broad |

| Amide I (C=O Stretch) | 1620 - 1660 | ~1630 - 1650 | Very Strong |

| Amide II (N-H Bend/C-N Stretch) | 1530 - 1570 | ~1540 - 1560 | Strong |

| C-N Stretch | 1230 - 1350 | ~1240 - 1330 | Medium |

Hydrogen bonding plays a critical role in defining the solid-state architecture and influencing the solution-state behavior of this compound. Vibrational spectroscopy is exceptionally sensitive to these interactions. nih.govquora.com

In the crystalline state , diaryl ureas typically form extensive one-dimensional hydrogen-bonded chains or tapes, where the N-H groups of one molecule act as hydrogen bond donors to the carbonyl oxygen of an adjacent molecule (N-H···O=C). researchgate.net This strong, ordered network leads to a significant red-shift (a shift to lower frequency) of both the ν(N-H) and ν(C=O) stretching vibrations compared to the non-hydrogen-bonded state. nih.govquora.com

In solution , the nature of the solvent dictates the extent and type of hydrogen bonding.

In non-polar, aprotic solvents (e.g., CCl₄), the intermolecular hydrogen bonds present in the crystal are disrupted. This results in a blue-shift (a shift to higher frequency) of the ν(N-H) and ν(C=O) bands, approaching the values for a "free" molecule.

In polar, hydrogen-bond accepting solvents (e.g., DMSO, acetone), the urea N-H groups will form hydrogen bonds with the solvent molecules. The urea carbonyl may also interact with the solvent, though it is a weaker hydrogen bond acceptor than the N-H is a donor.

In polar, protic solvents (e.g., alcohols), a complex equilibrium exists where the urea can both donate and accept hydrogen bonds with the solvent molecules. nih.gov

The comparison of spectra in different phases provides clear evidence of these interactions, as outlined in the table below. nih.govnih.govnih.govscispace.com

| State/Solvent | Hydrogen Bonding Environment | Expected ν(C=O) Shift (cm⁻¹) | Expected ν(N-H) Shift (cm⁻¹) |

| Crystalline Solid | Strong, ordered N-H···O=C intermolecular bonds. | Lowest Frequency (Red-Shifted) | Lowest Frequency (Red-Shifted) |

| Solution in CCl₄ | Disrupted intermolecular H-bonds; "free" molecules dominate. | Highest Frequency (Blue-Shifted) | Highest Frequency (Blue-Shifted) |

| Solution in DMSO | Urea N-H acts as H-bond donor to solvent oxygen. | Intermediate Frequency | Intermediate Frequency |

| Solution in Methanol | Complex competition between urea-urea, urea-solvent, and solvent-solvent H-bonds. | Intermediate Frequency | Intermediate Frequency |

The flexibility of the urea linkage allows for different spatial arrangements, or conformations, of the two phenyl rings relative to the central carbonyl group. Rotation around the C-N bonds can lead to different conformers, often described as syn or anti arrangements of the N-H bonds and the phenyl groups. These conformational changes can be subtly reflected in the vibrational spectra.

Theoretical studies and experimental work on related phenylureas have shown that different conformers possess distinct potential energies and, consequently, unique vibrational frequencies. rsc.orgarxiv.org While the most prominent bands like the Amide I might only shift slightly, other, more conformationally sensitive modes, particularly those involving skeletal deformations and C-N stretching, can show more discernible changes.

For example, a detailed analysis, often aided by Density Functional Theory (DFT) calculations, can correlate specific bands in the fingerprint region (below 1500 cm⁻¹) with particular dihedral angles of the molecule. orientjchem.orgnih.govnih.gov Changes in the sample environment (e.g., from solid state to solution) that favor a different conformer can thus be detected by the appearance, disappearance, or shift of these characteristic vibrational bands. The analysis of these subtle spectral changes provides valuable information on the preferred molecular geometry under different conditions. soton.ac.uk

Iv. Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study diarylurea derivatives, providing detailed information on their geometric and electronic properties.

DFT calculations are instrumental in elucidating the electronic properties of 1-(4-Iodophenyl)-3-phenylurea. These studies typically focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov

In diarylurea compounds, the HOMO is generally localized on the electron-rich phenylurea moiety, while the LUMO may be distributed across the aromatic rings. The specific substitution pattern significantly influences these orbitals. For this compound, the iodine atom, being an electron-withdrawing group through induction but also capable of π-donation, introduces a complex electronic effect.

Computational studies on similar diarylurea structures reveal that substitutions on the phenyl rings can modulate the HOMO-LUMO gap. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups alters the electron density distribution and orbital energies. This modulation is key to designing molecules with specific electronic or optical properties. nih.gov DFT calculations for related N,N'-diarylureas have been used to determine parameters like ionization potential, electron affinity, and global hardness, which further characterize the molecule's reactivity and stability. researchgate.net

Table 1: Predicted Electronic Properties of a Representative Diarylurea Derivative

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.4 | Indicator of chemical stability and reactivity. |

| Ionization Potential | 6.2 | The minimum energy required to remove an electron. |

| Electron Affinity | 1.8 | The energy released when an electron is added. |

Note: The values presented are representative for a generic diarylurea and may vary for this compound depending on the specific computational method and basis set used.

The key dihedral angles involve the C-N bonds of the urea (B33335) linker. The planarity of the urea group is generally maintained to maximize resonance stabilization. However, the phenyl rings can rotate, leading to different conformers. These rotations are subject to steric hindrance between the ortho-hydrogens of the phenyl rings and the N-H or carbonyl groups of the urea bridge.

Computational analyses of similar flexible molecules demonstrate that multiple stable conformers can exist within a small energy window. nih.govnih.gov The global minimum energy conformation represents the most stable structure, while other local minima represent metastable states. The energy landscape reveals the barriers to interconversion between these states. nih.gov For diarylureas, a trans-cis or trans-trans arrangement of the N-H bonds relative to the C=O bond is typical, with the trans-trans conformation often being the most stable due to minimized steric clashes.

Table 2: Example of Conformational Analysis for a Diarylurea

| Conformer | Dihedral Angle 1 (°C-C-N-C) | Dihedral Angle 2 (°C-N-C-C) | Relative Energy (kcal/mol) |

| Global Minimum | 35 | 150 | 0.0 |

| Local Minimum 1 | -145 | 155 | 1.2 |

| Local Minimum 2 | 30 | -30 | 2.5 |

Note: These values are illustrative and represent a hypothetical energy landscape for a diarylurea compound.

DFT calculations can accurately predict vibrational spectra, such as Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding intensities can be obtained. Comparing these simulated spectra with experimental data serves as a powerful validation of the computed equilibrium geometry.

For this compound, key vibrational modes include:

N-H stretching: Typically observed in the 3200-3400 cm⁻¹ region. Hydrogen bonding can cause this peak to broaden and shift to lower frequencies.

C=O (Amide I) stretching: A strong absorption usually found between 1630 and 1680 cm⁻¹. Its position is sensitive to the electronic environment and hydrogen bonding.

C-N stretching and N-H bending (Amide II and III): These modes appear in the 1500-1600 cm⁻¹ and 1200-1400 cm⁻¹ regions, respectively, and are often coupled.

Aromatic C-H and C=C stretching: Found in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ ranges.

C-I stretching: This mode occurs at lower frequencies, typically below 600 cm⁻¹.

Simulated spectra help in the assignment of complex experimental spectra where peaks may overlap. Discrepancies between calculated (in the gas phase) and experimental (in the solid state) frequencies often highlight the presence of intermolecular interactions, such as hydrogen bonding, in the condensed phase.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal how the system evolves.

MD simulations are particularly useful for studying how this compound interacts with a solvent, a process known as solvation. By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water or an organic solvent), one can observe how the solvent arranges itself around the solute.

Key insights from solvation studies include:

Solvation Shell Structure: The simulations can reveal the number and orientation of solvent molecules in the first solvation shell around different parts of the solute, such as the polar urea bridge and the nonpolar phenyl rings.

Preferential Interactions: The polar C=O and N-H groups of the urea moiety are expected to form strong hydrogen bonds with protic solvents like water. The iodophenyl and phenyl rings will primarily engage in weaker van der Waals interactions.

Solvent Effects on Conformation: The presence of a solvent can influence the conformational preferences of the molecule. The balance of interactions with the solvent can stabilize conformers that might be less favorable in the gas phase. nih.gov

A critical feature of diarylureas is their ability to form hydrogen bonds, both with themselves (intermolecularly) and with solvent molecules. The urea group acts as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions are fundamental to the compound's crystal packing and its behavior in solution.

MD simulations can provide a detailed picture of the hydrogen bonding dynamics. nih.gov This includes:

Hydrogen Bond Lifetimes: MD can calculate the average duration of a specific hydrogen bond, indicating its strength and stability.

Hydrogen Bond Geometries: The simulations track the distribution of hydrogen bond distances and angles, providing insight into the preferred geometries of these interactions.

Network Formation: In concentrated solutions or the solid state, this compound molecules can form extended hydrogen-bonded networks. MD simulations can elucidate the structure and dynamics of these networks, which are crucial for understanding the material's bulk properties.

Studies on related diarylurea derivatives in complex biological environments have used MD simulations to confirm the stability of ligand binding within receptor sites, highlighting the importance of hydrogen bonding and hydrophobic interactions over time. nih.govnih.gov

Conformational Flexibility and Rotational Dynamics

The conformational flexibility of this compound is primarily governed by the rotation around its single bonds. Of particular importance are the torsional motions around the C(sp²)-N bonds of the urea bridge and the N-C(aryl) bonds connecting the urea moiety to the phenyl and iodophenyl rings.

Computational studies on analogous phenylurea compounds have elucidated the energetic barriers associated with these rotations. The rotation around the C(sp²)-N bonds is generally more hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons into the carbonyl group. This delocalization is crucial for the planarity of the urea core. For phenylurea, the rotational barrier about the C(sp²)-N bond is in the range of 8.6-9.4 kcal/mol. researchgate.netosti.gov

The rotation around the N-C(aryl) bonds determines the relative orientation of the phenyl and iodophenyl rings with respect to the urea bridge. For phenylurea, the barrier to rotation for the phenyl group is approximately 2.4 kcal/mol. researchgate.netosti.gov This relatively low barrier suggests that the aromatic rings can readily reorient themselves, which can be a significant factor in its binding to biological targets. The conformational landscape of phenylurea reveals that the lowest energy form is a trans isomer with a syn geometry. osti.gov In this conformation, one N-H bond points towards the other nitrogen atom, while the other is directed away. A spectroscopic and computational study of phenylurea and 1,3-diphenylurea (B7728601) identified two stable conformers for each, corresponding to cis and trans arrangements of the amide groups. psu.edursc.org These conformers are stabilized by weak intramolecular hydrogen bonds, such as N-H···π interactions in the cis form and C-H···O=C interactions in the trans form. psu.edursc.org

For this compound, similar rotational barriers and conformational preferences are expected. The presence of the iodine atom on the phenyl ring is not anticipated to dramatically alter these fundamental rotational dynamics, although it will influence intermolecular interactions.

Table 1: Calculated Rotational Barriers for Phenylurea Derivatives

| Rotational Bond | Compound | Method | Rotational Barrier (kcal/mol) | Reference |

| C(sp²)-N | Phenylurea | MP2/aug-cc-pVDZ | 8.6 - 9.4 | researchgate.netosti.gov |

| N-C(aryl) | Phenylurea | MP2/aug-cc-pVDZ | 2.4 | researchgate.netosti.gov |

| N-C(sp³) | Methylurea | MP2/aug-cc-pVDZ | 0.9 | osti.gov |

| N-C(sp³) | Ethylurea | MP2/aug-cc-pVDZ | 6.2 | osti.gov |

| N-C(sp³) | Isopropylurea | MP2/aug-cc-pVDZ | 6.0 | osti.gov |

Quantum Chemical Studies on Intermolecular Interactions

Quantum chemical methods are instrumental in characterizing the non-covalent interactions that govern the solid-state structure and biological activity of this compound. These interactions include hydrogen bonding and pi-stacking.

The urea moiety is a classic hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen). In the solid state and in biological systems, this compound is expected to form strong intermolecular hydrogen bonds of the N-H···O type. The strength of these hydrogen bonds can be quantified using computational methods like Density Functional Theory (DFT). While specific studies on this compound are not prevalent, research on other phenylurea herbicides has highlighted the presence of strong N-H···O intermolecular hydrogen bonding, evidenced by red-shifting of the N-H stretching wavenumber in infrared spectra. jussieu.fr DFT studies on substituted phenols have also demonstrated the utility of computational methods in determining the enthalpy of intramolecular hydrogen bonds. researchgate.net For this compound, the N-H protons act as hydrogen bond donors to the carbonyl oxygen of a neighboring molecule, leading to the formation of characteristic hydrogen-bonded chains or networks in the crystal lattice.

Table 2: Typical Pi-Stacking Interaction Energies for Aromatic Dimers

| Aromatic Dimer | Computational Method | Interaction Energy (kcal/mol) | Reference |

| Benzene Dimer | CCSD(T) | ~2.5 | nih.gov |

| Anthracene Dimer | DFT (ωB97X-D3) | 9.41 ± 0.64 | nih.gov |

| Phenanthrene Dimer | DFT (ωB97X-D3) | 11.04 ± 0.36 | nih.gov |

| Sumanene Dimer | DFT (B97D) | 19.34 | msstate.edu |

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions in molecular systems. researchgate.netchemtools.org It is based on the electron density (ρ) and its reduced density gradient (s). NCI plots provide a graphical representation of non-covalent interactions, where different types of interactions are distinguished by color. Typically, blue or green surfaces indicate attractive interactions like hydrogen bonds and dipole-dipole interactions, while red surfaces denote repulsive steric clashes. researchgate.netchemtools.org Green or gray surfaces often represent weaker van der Waals interactions.

For this compound, an NCI plot would be expected to reveal distinct regions corresponding to the different non-covalent interactions. A prominent blue or green isosurface would likely appear between the N-H group of one molecule and the carbonyl oxygen of another, confirming the presence of a strong hydrogen bond. jussieu.frnih.gov Weaker, more diffuse green surfaces would be expected between the aromatic rings, indicative of pi-stacking and other van der Waals forces. The area around the bulky iodine atom might also show features corresponding to halogen bonding or steric interactions, depending on the molecular packing. NCI plots of other urea derivatives have successfully visualized these types of interactions, providing a qualitative understanding of the forces holding the molecules together. researchgate.net

Reaction Mechanism Modeling through Computational Approaches

The synthesis of this compound typically involves the reaction of 4-iodoaniline (B139537) with phenyl isocyanate. A computational study of this reaction would involve:

Reactant and Product Optimization: The geometries of 4-iodoaniline, phenyl isocyanate, and the final product, this compound, would be optimized to find their lowest energy structures.

Transition State Searching: The transition state for the nucleophilic attack of the amine group of 4-iodoaniline on the isocyanate carbon would be located. This involves finding a first-order saddle point on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to confirm that the identified transition state correctly connects the reactants and the product (or an intermediate).

V. Supramolecular Chemistry and Self Assembly Phenomena

Hydrogen Bonding Architectures in Urea (B33335) Derivatives

The urea functional group, with its two N-H donor groups and one C=O acceptor group, is a powerful motif for directing molecular self-assembly through hydrogen bonding. researchgate.netnih.govresearchgate.net In diaryl ureas, these interactions lead to robust and predictable supramolecular architectures.

A hallmark of the crystal structure of many N,N'-disubstituted ureas is the formation of one-dimensional hydrogen-bonded chains or tapes. rsc.org In these arrangements, the N-H groups of one urea molecule form hydrogen bonds with the carbonyl oxygen of a neighboring molecule. This typically results in a characteristic catemer motif, often referred to as the urea α-network or tape structure. researchgate.netnih.govrsc.org

In the case of diaryl ureas, these tapes are a common and robust supramolecular synthon. researchgate.netresearchgate.net The individual molecules within the tape are linked by N-H···O=C hydrogen bonds, creating a linear assembly. rsc.org The stability and prevalence of this tape motif are influenced by the substituents on the aryl rings. For instance, in N-4-iodophenyl-N'-4'-nitrophenylurea, a close analogue of the title compound, the presence of the iodine atom is thought to play a role in stabilizing the urea tape structure through auxiliary interactions. nih.govrsc.org The self-association of ureas through these double hydrogen bonds is notably strong, often leading to the formation of insoluble supramolecular assemblies. nih.gov

| Interaction Type | Description | Typical Resulting Structure |

| N-H···O=C | Hydrogen bond between the N-H donor of one urea molecule and the carbonyl oxygen acceptor of another. | One-dimensional chains or tapes (α-network). |

| C-I···O | Halogen bond between the iodine atom and an oxygen atom (e.g., from a nitro group in an analogue). | Auxiliary interaction that can stabilize the primary tape structure. |

| π-π stacking | Interaction between the aromatic rings of adjacent molecules or chains. | Contributes to the packing of the one-dimensional tapes into higher-dimensional structures. |

This table summarizes the key intermolecular interactions involved in the self-assembly of iodophenyl-containing diaryl ureas.

In addition to the linear N-H···O hydrogen bonds that form the primary chains, bifurcated hydrogen bonds are also a significant feature in the crystal structures of urea derivatives. researchgate.net A bifurcated hydrogen bond occurs when one acceptor atom (in this case, the carbonyl oxygen) accepts hydrogen bonds from two different donor atoms. In the context of urea crystal structures, both N-H groups of one molecule can donate hydrogen bonds to the same carbonyl oxygen of an adjacent molecule. researchgate.net

The urea moiety is a classic example of a functional group with both hydrogen bond donor and acceptor capabilities, making it a versatile building block in crystal engineering. nih.govrsc.orgchemicalbook.com The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen atom serves as an excellent hydrogen bond acceptor. nih.govresearchgate.net

The molecule's conformation can influence the hydrogen-bonding capacity of the urea group. Diaryl ureas can adopt either a planar or a twisted conformation. In the twisted conformer, the urea C=O group is a better hydrogen bond acceptor, a factor that can influence which supramolecular synthon is formed in the crystal. researchgate.net The interplay between the donor and acceptor sites allows for the formation of various hydrogen-bonding patterns, from simple dimers to extended chains and networks. nih.govnih.govresearchgate.net The presence of other acceptor groups in the molecule, such as the nitrogen in a pyridine (B92270) ring or the oxygen atoms of a nitro group, can compete with the urea carbonyl for the N-H donors, leading to alternative supramolecular arrangements. researchgate.net This competition highlights the nuanced balance of intermolecular forces that govern the self-assembly of these molecules.

Crystal Engineering and Solid-State Design

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. researchgate.net For diaryl ureas, this involves leveraging the predictable nature of the urea hydrogen bond to construct specific supramolecular architectures.

Strategies for Controlled Crystal Growth

The controlled growth of crystals with a specific structure is a central goal of crystal engineering. For aromatic ureas, several strategies can be employed. One common approach is co-crystallization, where the target molecule is crystallized with a second component (a co-former) to form a new crystalline phase with a unique structure and properties. nih.gov Urea itself is a common co-crystal former, known for its ability to form robust hydrogen-bonded networks with a variety of molecules, including organic acids. nih.govrsc.org

Another strategy involves the use of "growth inhibitors" or additives that can selectively adsorb to certain crystal faces, thereby altering the crystal's growth rate and morphology. researchgate.net Furthermore, the choice of solvent can play a crucial role, as solvent molecules can be incorporated into the crystal structure or can influence the nucleation and growth of a particular polymorph. rsc.org

In the context of 1-(4-Iodophenyl)-3-phenylurea, a key strategy involves the use of specific functional groups to direct the assembly. The iodine atom, for example, can participate in halogen bonding (C-I···O or C-I···N), which can act as a "soft" interaction to guide the "hard" N-H···O hydrogen bonds into a desired arrangement, such as a polar, non-centrosymmetric crystal packing. nih.govrsc.orgresearchgate.net This hierarchical use of strong and weak interactions is a sophisticated approach to crystal engineering. researchgate.net

| Strategy | Description | Potential Outcome for Diaryl Ureas |

| Co-crystallization | Crystallizing the urea with a suitable co-former. | Formation of new hydrogen-bonded networks and modification of physical properties. |

| Use of Additives | Introducing small molecules that inhibit growth on specific crystal faces. | Control over crystal morphology and size. |

| Solvent Selection | Choosing a solvent that can template or participate in the crystal structure. | Access to different polymorphs or solvates. |

| Functional Group Modification | Introducing groups that participate in specific secondary interactions (e.g., halogen bonding). | Steering the crystal packing towards a desired symmetry or architecture. |

This table outlines general strategies for the controlled crystal growth of molecular solids like this compound.

Polymorphism and Structural Diversity

Polymorphism is the ability of a compound to exist in more than one crystalline form. nih.govmt.comnumberanalytics.com These different forms, or polymorphs, have the same chemical composition but different arrangements of molecules in the crystal lattice. As a result, polymorphs can have different physical properties, such as melting point, solubility, and stability. mt.com

The existence of polymorphism is a critical consideration in the solid-state sciences. For molecular crystals like urea and its derivatives, the landscape of possible crystal structures can be complex. pnas.orgresearchgate.net The formation of a particular polymorph is influenced by a variety of factors, including:

Thermodynamic conditions: Temperature and pressure can dictate which polymorph is the most stable. numberanalytics.com

Kinetic factors: The rate of crystallization and the presence of impurities can lead to the formation of a metastable polymorph. numberanalytics.com

Intermolecular interactions: The balance of hydrogen bonding, van der Waals forces, and other interactions determines the relative stability of different packing arrangements. numberanalytics.com

While specific polymorphs of this compound have not been detailed in the reviewed literature, the potential for polymorphism in this class of compounds is high due to the flexibility of the diaryl urea linkage and the variety of possible hydrogen-bonding networks. nih.gov The study of polymorphism in diaryl ureas is essential for understanding their solid-state behavior and for controlling their physical properties for any potential application. Experimental techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are crucial for identifying and characterizing different polymorphic forms. numberanalytics.com

Formation of Supramolecular Assemblies in Solution and Gels

The self-assembly of this compound in solution is a direct consequence of the interplay between solute-solute, solute-solvent, and solvent-solvent interactions. In nonpolar solvents, the strong, directional hydrogen bonds between urea groups dominate, leading to the formation of well-defined aggregates. In more polar, competitive solvents, these interactions are weaker, but aggregation can still occur, often resulting in the formation of soft materials like gels.

The ureido group is an ideal building block for constructing supramolecular polymers. The N-H and C=O groups are perfectly positioned to form self-complementary N-H···O=C hydrogen bonds, leading to the linear association of monomers into one-dimensional polymeric chains. nih.gov This process is a cornerstone of supramolecular polymerization, where non-covalent bonds link monomeric units. nih.gov

In the case of this compound, this interaction facilitates the formation of head-to-tail tapes or fibers. The stability of these assemblies is further enhanced by π-π stacking interactions between the adjacent phenyl and iodophenyl rings of the assembled molecules. hep.com.cn While discrete, container-like structures such as supramolecular capsules are often formed from molecules possessing multiple urea groups (e.g., bis-ureas or calixarenes), the fundamental hydrogen bonding that drives their formation is the same as that observed in the linear assembly of mono-urea compounds. nih.govnih.gov The aggregation of these linear polymers can entrap solvent molecules, leading to the formation of supramolecular gels at sufficient concentrations.

Table 1: Key Non-Covalent Interactions in the Self-Assembly of this compound

| Interaction Type | Participating Groups | Description | Contribution to Assembly |

|---|---|---|---|

| Hydrogen Bonding | Ureido (N-H and C=O) | The primary interaction where the N-H proton of one molecule donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule. | Forms the primary one-dimensional chain or tape structure. Highly directional and strong. |

The ureido group is a highly effective motif for molecular recognition, a process in which a host molecule selectively binds to a specific guest molecule. This capability arises from its defined geometry and its ability to engage in multiple, simultaneous non-covalent interactions. umd.edutrinity.edu The hydrogen bond donor and acceptor sites on the urea functionality allow it to form specific, directional bonds with complementary functional groups on a guest molecule. nih.govnih.gov

For instance, ureido-based synthetic receptors have demonstrated remarkable efficiency in binding and recognizing anions, amino acids, and other biologically relevant molecules in aqueous and organic media. nih.govnih.govwikipedia.org The binding mechanism often involves the guest fitting into a pre-organized cleft or cavity where its functional groups can form hydrogen bonds with the urea moiety. In this compound, the ureido group provides the core recognition site, capable of binding substrates that present complementary hydrogen bond acceptors or donors.

Table 2: Molecular Recognition Characteristics of the Ureido Functional Group

| Feature | Description | Significance in Recognition |

|---|---|---|

| H-Bond Donor/Acceptor | Possesses both N-H (donor) and C=O (acceptor) sites. | Allows for multipoint hydrogen bonding with a guest, leading to higher affinity and selectivity. nih.gov |

| Directionality | The hydrogen bonds formed are highly directional. | Imparts geometric specificity to the binding, allowing for discrimination between similarly shaped guests. rsc.org |

| Preorganization | In an assembly, urea groups can be pre-organized to form a specific binding pocket. | Reduces the entropic penalty of binding, leading to stronger host-guest complex formation. |

While this compound itself is not inherently photoresponsive, its ureido group can be a key component in the design of photoresponsive supramolecular materials. researchgate.net Such systems are created by chemically integrating a photochromic molecule—a molecule that undergoes a reversible structural change upon exposure to specific wavelengths of light—with a urea-based self-assembling motif. acs.org

Common photochromic units used for this purpose include azobenzenes and dithienylethenes. nih.govrsc.org In a typical design, a bis-urea molecule might be linked by an azobenzene (B91143) core. In its stable trans state, the azobenzene linker is linear, allowing the urea groups at either end to form extended hydrogen-bonded supramolecular polymers, often resulting in a gel. acs.orgrsc.org Upon irradiation with UV light, the azobenzene isomerizes to its bent cis form. This geometric change increases the distance and alters the orientation between the urea groups, disrupting the continuous hydrogen-bonding network and leading to depolymerization or dissolution of the assembly, which can manifest as a gel-to-sol transition. acs.orgnih.gov This process is often reversible with visible light or heat, allowing for external control over the material's properties.

Table 3: Examples of Photochromic Units Integrated with Urea-Based Systems

| Photochromic Unit | Isomerization Trigger | Structural Change | Effect on Supramolecular Assembly |

|---|---|---|---|

| Azobenzene | UV Light (trans → cis) Visible Light/Heat (cis → trans) | Reversible change from a linear (trans) to a bent (cis) shape. | Disrupts/reforms the hydrogen-bonded polymer network, causing reversible changes in viscosity, gel state, or aggregation. rsc.orgaalto.fi |

| Dithienylethene | UV Light (open → closed) Visible Light (closed → open) | Reversible ring-opening and ring-closing reaction. | The change in conformation of the photochromic switch destabilizes the hydrogen bonding between urea groups, leading to liquefaction of an organogel. nih.gov |

| Stilbene | UV Light (trans → cis) Heat (cis → trans) | Reversible change from a planar (trans) to a non-planar (cis) isomer. | Triggers fast depolymerization of supramolecular polymers and reversible gel formation. acs.org |

Vi. Mechanistic Biological Studies Pre Clinical, Molecular, and Cellular Level

Molecular Target Identification and Validation

The 1-(4-Iodophenyl)-3-phenylurea scaffold belongs to the diarylurea class of compounds, which are known to interact with a variety of proteins and enzymes. While direct studies on this specific iodinated compound are not extensively detailed in the available literature, research on structurally related phenylurea, diarylurea, and phenylthiourea (B91264) derivatives points to several key molecular targets.

Urease: The urea (B33335) fragment is a natural structural analog of the substrate for the enzyme urease. nih.govresearchgate.net Consequently, compounds containing a phenylurea core are recognized as a significant class of urease inhibitors. nih.govniscpr.res.in These compounds are investigated for their potential to combat urease-producing bacteria like Helicobacter pylori. niscpr.res.infrontiersin.org

Protein Kinases: Diarylurea scaffolds are prominent in the design of kinase inhibitors. Research has identified that such compounds can target critical kinases involved in cell signaling and proliferation. nih.govnih.gov Specific kinase targets for related urea-based molecules include Fibroblast Growth Factor Receptor 1 (FGFR1), 3-Phosphoinositide-Dependent Kinase 1 (PDK1), c-MET, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.govnih.gov The inhibition of the PDK1/Akt signaling pathway, in particular, is a key mechanism for the anticancer effects of some urea-based compounds. nih.gov

Bacterial Proteins: Phenyl-urea-based small molecules have been identified as targeting Penicillin-Binding Protein 4 (PBP4) in Staphylococcus aureus. nih.gov PBP4 is a transpeptidase crucial for cell wall synthesis, and its inhibition can limit bacterial pathogenesis and reverse antibiotic resistance. nih.gov

Phenoloxidase: The related compound, phenylthiourea, is a well-established inhibitor of phenoloxidase, a key enzyme in melanization that catalyzes the oxidation of phenols. nih.gov

Ligand binding studies quantify the affinity and selectivity of a compound for its molecular target. For the diarylurea class, these studies often involve determining inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀).

The inclusion of a 4-(p-iodophenyl) group, as seen in the subject compound, is a known strategy to enhance binding to serum albumin. nih.gov This modification can improve the pharmacokinetic profile of molecules. nih.gov

| Compound Class/Example | Target Enzyme | Reported Affinity (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| Phenylthiourea | Phenoloxidase | 0.21 µM (Kᵢ) | nih.gov |

| BX-795, BX-912, BX-320 (PDK1 Inhibitors) | 3-Phosphoinositide-Dependent Kinase 1 (PDK1) | 11-30 nM (IC₅₀) | nih.gov |

| Biscoumarins (Urease Inhibitors) | Jack Bean Urease | 15.06-91.35 µM (Kᵢ) | niscpr.res.in |

| Quercetin | Phosphatidylinositol 3-kinase (PI3K) | 3.8 µM (IC₅₀) | nih.gov |

| LY294002 | Phosphatidylinositol 3-kinase (PI3K) | 1.40 µM (IC₅₀) | nih.gov |

Biochemical Mechanism of Action

The mechanism by which diarylureas inhibit enzymes is diverse and depends on the specific target. Kinetic studies reveal whether the inhibitor competes with the substrate for the active site or binds to a different site.

Competitive Inhibition: In this mode, the inhibitor structurally resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. Phenylthiourea has been determined to be a competitive inhibitor of phenoloxidase. nih.gov Acetohydroxamic acid, another urease inhibitor, also acts competitively by chelating the nickel ions in the urease active site. frontiersin.org

Uncompetitive Inhibition: This occurs when the inhibitor binds only to the enzyme-substrate complex. An example is 1-(4-chlorophenyl)-3-palmitoylthiourea, a potent urease inhibitor, which was found to be an uncompetitive inhibitor. nih.gov

Mixed Inhibition: Some inhibitors can bind to both the free enzyme and the enzyme-substrate complex. Phenyl phosphorodiamidate (PPD) and N-(n-butyl) thiophosphorictriamide (NBPT) demonstrate mixed inhibition of soil urease. niscpr.res.in

Non-competitive Inhibition: This type of inhibitor binds to an allosteric site, away from the active site, changing the enzyme's conformation and reducing its efficiency. Baicalin acts as a non-competitive inhibitor of H. pylori urease by interacting with a cysteine residue on the enzyme's mobile flap. frontiersin.org

| Inhibitor Example | Target Enzyme | Inhibition Type | Reference |

|---|---|---|---|

| Phenylthiourea | Phenoloxidase | Competitive | nih.gov |

| Acetohydroxamic acid | Urease | Competitive | frontiersin.org |

| 1-(4-chlorophenyl)-3-palmitoylthiourea | Jack Bean Urease | Uncompetitive | nih.gov |

| Baicalin | H. pylori Urease | Non-competitive | frontiersin.org |

| Phenyl phosphorodiamidate (PPD) | Soil Urease | Mixed | niscpr.res.in |

In preclinical in vitro models, diarylurea compounds have been shown to modulate cellular pathways critically involved in cancer cell survival and proliferation. By inhibiting key kinases, these compounds can trigger programmed cell death (apoptosis) and halt cell growth.

Studies on urea-based kinase inhibitors show they can block the phosphoinositide 3-kinase (PI3K)/PDK1/Akt signaling pathway. nih.govnih.gov This pathway is fundamental for cell growth and survival, and its inhibition can lead to apoptosis, particularly in cancer cells that are not attached to a substrate. nih.gov For example, the PDK1 inhibitor BX-320 was shown to inhibit the growth of various tumor cell lines in culture. nih.gov

Furthermore, diarylurea derivatives designed to target c-MET and VEGFR-2 have demonstrated the ability to induce apoptosis in human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. nih.gov The inhibition of these receptor tyrosine kinases disrupts downstream signaling that promotes tumor metastasis and cell proliferation. nih.gov

While the primary mechanisms of action for many diarylureas involve protein and enzyme inhibition, the potential for interaction with nucleic acids exists for small molecules. Artificial nucleic acids and other small molecules can bind to DNA and RNA with high affinity and selectivity, sometimes forming triplex structures with double-stranded DNA. nih.gov

Urea itself is a well-known denaturing agent. nih.gov At high concentrations, it disrupts the non-covalent interactions that stabilize the structure of proteins and nucleic acids. nih.govnih.gov However, there is no specific evidence in the reviewed literature to suggest that this compound directly binds to or denatures nucleic acids as its primary mechanism of action at typical therapeutic concentrations. Its biological effects are more directly attributable to the specific, high-affinity interactions with protein targets such as kinases and urease. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) at the Molecular Level

The structure-activity relationship (SAR) of this compound and its analogs is a critical area of investigation for understanding how chemical modifications influence their biological activity. A fragment-based approach is often employed in the design and synthesis of phenylurea derivatives to explore their therapeutic potential. This involves systematic modifications at different parts of the molecule, typically categorized as the "head" (substituted phenyl ring), the central urea linker, and the "tail" (unsubstituted phenyl ring).

The presence and nature of halogen substituents on the phenyl ring of phenylurea derivatives can significantly impact their molecular interactions and biological activity. Halogens, including iodine, can participate in various non-covalent interactions, such as hydrogen bonds and halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen or nitrogen atom in a biological target.

The iodine atom in this compound, being large and highly polarizable, has a pronounced ability to form strong halogen bonds. This interaction can contribute significantly to the binding affinity and selectivity of the compound for its biological target. The strength of the halogen bond is influenced by the electron-withdrawing nature of the substituent, which in turn affects the size of the positive region on the halogen atom (the σ-hole).

In the context of designing analogs, the substitution pattern of halogens on the phenyl ring is a key consideration. For instance, studies on related phenylurea compounds have shown that the position and number of halogen substituents can dramatically alter biological activity. While specific studies on the direct comparison of iodo- versus other halogen-substituted phenylureas are not detailed in the provided information, the principles of halogen bonding suggest that the iodine atom's unique properties would play a distinct role in molecular recognition at the active site of a target protein.

For instance, in the development of related urea compounds as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a series of analogs with various substituents on the "head" phenyl moiety were synthesized and evaluated. nih.gov This systematic approach allows for the mapping of the chemical space around the core scaffold to identify key interactions that enhance binding affinity.

Based on general principles from such studies, the following table illustrates hypothetical effects of different substituents on the phenyl rings of a 1-phenyl-3-phenylurea scaffold, which could be applicable to analogs of this compound.

| Position of Substitution | Substituent Type | Predicted Effect on Binding Affinity | Rationale |

| para-position of Phenyl Ring A | Electron-withdrawing (e.g., -NO₂, -CF₃) | Potentially increases affinity | Can enhance halogen bonding potential of a halogen at the para-position and may form additional interactions. |

| meta-position of Phenyl Ring A | Electron-withdrawing (e.g., -Cl, -F) | May increase or decrease affinity | Effect is dependent on the specific geometry of the binding pocket. |

| ortho-position of Phenyl Ring A | Bulky substituents (e.g., -CH₃, -OCH₃) | Likely decreases affinity | Steric hindrance may prevent optimal binding conformation. |

| Phenyl Ring B | Various substituents | Variable | The "tail" portion may interact with a different sub-pocket, and its substitution effects would need to be empirically determined. |

This table is illustrative and based on general principles of medicinal chemistry observed in related compound series.

The rational design of analogs of this compound is a key strategy for probing its mechanism of action at a molecular level. By systematically altering the structure of the parent compound, researchers can investigate the specific roles of different functional groups in target binding and biological activity.

A common approach is the "scaffold-hopping" or fragment-based design, where different parts of the molecule are modified. nih.gov For this compound, this could involve:

Modification of the "Head" Moiety: Synthesizing analogs with different halogens (F, Cl, Br) at the para-position to directly compare the effect of the halogen type on binding affinity. Additionally, introducing other substituents at various positions on this ring would help to map the steric and electronic requirements of the binding pocket.

Modification of the Urea Linker: While generally less common for this class of compounds, subtle modifications such as N-methylation could be explored to understand the role of the urea protons in hydrogen bonding.

Modification of the "Tail" Moiety: Introducing substituents on the second phenyl ring can help to explore potential secondary binding sites or allosteric pockets on the target protein.

The synthesis of such analogs often involves coupling an appropriately substituted phenyl isocyanate with a corresponding aniline (B41778) derivative. For example, to create a library of analogs based on the this compound scaffold, one could react 4-iodophenyl isocyanate with a variety of substituted anilines.

The following table outlines a potential strategy for the rational design of analogs for mechanistic probing:

| Analog Series | Modification Strategy | Purpose of Investigation |

| Halogen Series | Replace iodine with F, Cl, and Br at the same position. | To determine the optimal halogen for target interaction and the role of halogen bonding. |

| Positional Isomer Series | Move the iodo substituent to the ortho- and meta-positions. | To understand the spatial requirements of the binding pocket. |

| "Head" Substituent Series | Introduce various electron-donating and electron-withdrawing groups on the iodo-phenyl ring. | To probe the electronic and steric landscape of the primary binding site. |

| "Tail" Substituent Series | Introduce substituents on the non-iodinated phenyl ring. | To explore potential interactions with adjacent regions of the target protein. |

Biophysical Characterization of Protein-Ligand Complexes

The study of the direct interaction between this compound and its target protein is crucial for a complete mechanistic understanding. Biophysical techniques provide quantitative and structural information about the formation and properties of the protein-ligand complex. While specific biophysical data for this compound complexes are not available in the provided search results, a variety of standard methods are employed for such characterization.

These methods can elucidate the thermodynamics, kinetics, and structural details of the binding event. Some of the key biophysical techniques applicable to the study of protein-ligand complexes include:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding kinetics (association and dissociation rate constants, kon and koff) and affinity of an interaction in real-time.

X-ray Crystallography: When a protein-ligand complex can be crystallized, X-ray crystallography can provide a high-resolution, three-dimensional structure of the binding site, revealing the precise orientation of the ligand and its specific interactions with amino acid residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand interactions in solution. Techniques such as chemical shift perturbation and saturation transfer difference (STD) NMR can identify the binding interface and characterize the conformation of the ligand when bound to the protein.

Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of a protein (from tryptophan or tyrosine residues) or the fluorescence of a labeled ligand upon binding can be used to determine binding affinity and study conformational changes.

The application of these techniques to the complex of this compound with its biological target would provide invaluable data to validate SAR findings and guide the rational design of more potent and selective analogs.

Vii. Applications in Materials Science and Catalysis

Applications in Molecular Recognition and Separation Technologies

The principles of molecular recognition, where a host molecule selectively binds to a guest molecule, are fundamental to the development of advanced separation technologies. The dual hydrogen-bonding capacity of the urea (B33335) moiety in 1-(4-Iodophenyl)-3-phenylurea, combined with the potential for halogen bonding from the iodine atom, provides a structural basis for its exploration in these applications.

Inclusion Compounds and Purification